![molecular formula C19H19NO5 B2563872 methyl 2-[4-(4-methoxybenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate CAS No. 861212-87-5](/img/structure/B2563872.png)
methyl 2-[4-(4-methoxybenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[4-(4-methoxybenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate is a chemical compound with the CAS Number: 861212-87-5. It has a molecular weight of 341.36 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is methyl [4- (4-methoxybenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate . The InChI code for this compound is 1S/C19H19NO5/c1-23-15-9-7-13 (8-10-15)19 (22)20-14 (11-18 (21)24-2)12-25-17-6-4-3-5-16 (17)20/h3-10,14H,11-12H2,1-2H3 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 341.36 . It is solid in its physical form .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : Innovative synthesis methods for benzoxazin derivatives involve various chemical reactions, including the Ugi reaction, oxidative aminocarbonylation-cyclization processes, and reactions with acetylenedicarboxylates. These methods aim to explore the chemical diversity and potential functionalities of benzoxazin compounds for further applications (Sañudo et al., 2006), (Gabriele et al., 2006).
Chemical Transformations : The research on benzoxazin derivatives includes exploring their transformations under various conditions to synthesize novel compounds with potential biological activities. These transformations often involve hydrolysis, oxidation, and reactions with different chemical agents to modify the benzoxazin core structure and introduce new functional groups (Wakabayashi et al., 1991).
Biological Activities and Applications
Antimicrobial and Antioxidant Properties : Certain benzoxazin derivatives exhibit significant antimicrobial and antioxidant activities. These properties make them potential candidates for the development of new antimicrobial agents and antioxidants. The structure-activity relationship studies help in identifying the functional groups contributing to these activities and optimizing the compounds for better efficacy (Habib et al., 2013), (Sonia et al., 2013).
Cyclooxygenase Inhibitors : The synthesis and evaluation of benzoxazin derivatives as cyclooxygenase inhibitors highlight their potential in developing anti-inflammatory and analgesic agents. By targeting the cyclooxygenase enzymes, these compounds aim to provide therapeutic benefits in treating inflammation and pain, underscoring the medicinal chemistry applications of benzoxazin compounds (Abu‐Hashem et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
methyl 2-[4-(4-methoxybenzoyl)-2,3-dihydro-1,4-benzoxazin-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-23-15-9-7-13(8-10-15)19(22)20-14(11-18(21)24-2)12-25-17-6-4-3-5-16(17)20/h3-10,14H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZDBSBCCHLFCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2C(COC3=CC=CC=C32)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-3-(2-chlorophenyl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2563789.png)
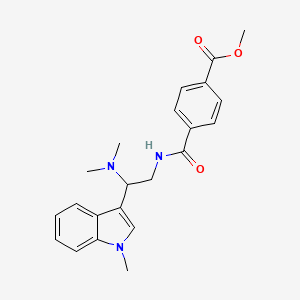
![N-methyl-N-[1-(3-nitrophenyl)ethyl]amine hydrochloride](/img/structure/B2563793.png)
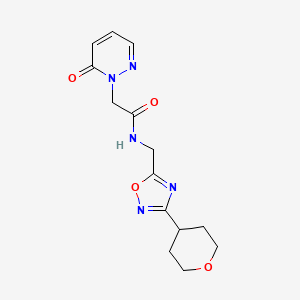
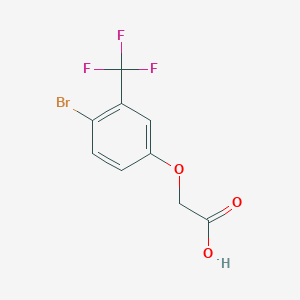

![2-[2-(Dimethylamino)vinyl]anthra-9,10-quinone](/img/structure/B2563801.png)
![N-(3-acetylphenyl)-2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2563802.png)
![1-[5-Tert-butyl-2-(difluoromethoxy)phenyl]sulfonyl-2-methylimidazole](/img/structure/B2563803.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide](/img/structure/B2563804.png)
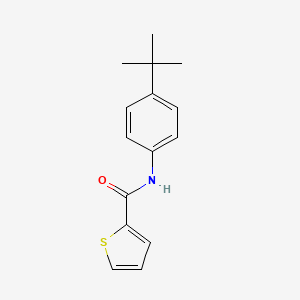
![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde](/img/structure/B2563810.png)
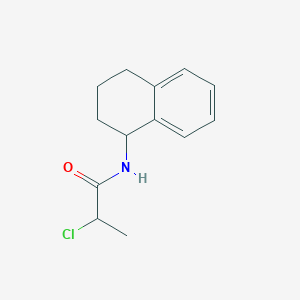
methanamine hydrochloride](/img/structure/B2563812.png)
